![molecular formula C13H12N2O2 B1311460 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile CAS No. 1004701-68-1](/img/structure/B1311460.png)

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

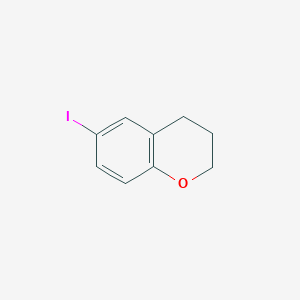

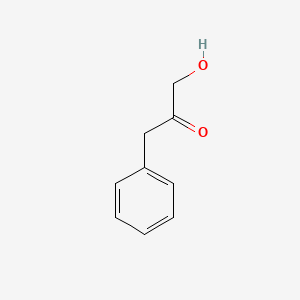

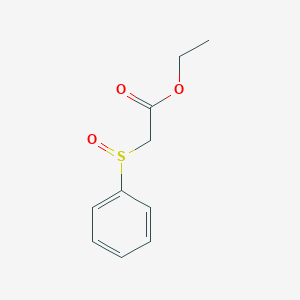

“4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile” is a chemical compound with the molecular formula C13H12N2O2 . It is related to other compounds such as “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde” and "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" .

Molecular Structure Analysis

The molecular structure of “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=C(C)ON=C2C . There are also studies on the crystal structure of related compounds . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile” include a molecular weight of 228.25 . The related compound “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid” has a melting point of 156.46°C, a boiling point of 444.6°C at 760 mmHg, a density of 1.3 g/cm3, and a refractive index of n20D 1.57 .Scientific Research Applications

BRD4 Inhibition

This compound has been studied for its binding ability with BRD4, a protein associated with cancer progression, particularly in breast cancer. Derivatives of this compound have shown potent inhibitory effects on BRD4, which could be beneficial for anti-cancer research .

DNA Damage Induction

In related studies, certain derivatives have been observed to induce DNA damage in breast cancer cells, which may contribute to their therapeutic efficacy, especially in the treatment of triple-negative breast cancer (TNBC) .

Crystal Structure Analysis

The compound has been synthesized and characterized by spectroscopy, and its structure has been determined by single crystal X-ray diffraction. Density Functional Theory (DFT) calculations have also been used to study the optimized structure of the molecule .

properties

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDHHHURVHNGEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)